Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride
CAS No.: 68155-75-9
Cat. No.: VC7812522
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68155-75-9 |
---|---|
Molecular Formula | C11H17ClN2 |
Molecular Weight | 212.72 g/mol |
IUPAC Name | 3-methyl-4-pyrrolidin-1-ylaniline;hydrochloride |
Standard InChI | InChI=1S/C11H16N2.ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;/h4-5,8H,2-3,6-7,12H2,1H3;1H |
Standard InChI Key | TYYWITYEVLLJLH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N)N2CCCC2.Cl |
Canonical SMILES | CC1=C(C=CC(=C1)N)N2CCCC2.Cl |
Introduction
Chemical Identification and Nomenclature
Benzenamine, 3-methyl-4-(1-pyrrolidinyl)-, monohydrochloride is the hydrochloride salt of the parent amine 3-methyl-4-(pyrrolidin-1-yl)aniline. The base compound, with the molecular formula , gains a hydrochloride moiety () upon salt formation, resulting in the molecular formula . Systematic naming conventions designate it as 3-methyl-4-(pyrrolidin-1-yl)aniline hydrochloride, while common synonyms include 3-methyl-4-(1-pyrrolidinyl)benzenamine hydrochloride and N-(4-amino-2-methylphenyl)pyrrolidine hydrochloride .
Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number (base) | 16089-43-3 | |
Molecular Formula (base) | ||
Molecular Weight (base) | 176.26 g/mol | |
EC Number (base) | 240-243-1 | |
PubChem CID (base) | 85277 | |
ChEMBL ID (base) | CHEMBL1620786 |
The hydrochloride salt’s exact CAS number remains unspecified in accessible literature, though analogous compounds like 4-(1-pyrrolidinyl)aniline hydrochloride (CAS 216670-47-2) suggest a similar numbering pattern for derivatives.
Structural and Physicochemical Properties
The compound features a benzene ring substituted with a methyl group at position 3 and a pyrrolidine moiety at position 4, with the amine group protonated by hydrochloric acid. The 2D structure, represented by the SMILES string , confirms the substitution pattern. X-ray crystallography data for the hydrochloride salt are unavailable, but computational models predict a planar aromatic system with the pyrrolidine ring adopting an envelope conformation to minimize steric strain .
Computed Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP (base) | 2.34 | PubChem |
Hydrogen Bond Donors | 1 (amine group) | |
Hydrogen Bond Acceptors | 2 (amine, pyrrolidine) | |
Topological Polar Surface Area | 24.5 Ų |
The hydrochloride salt’s aqueous solubility is anticipated to exceed that of the free base due to ionic character, though experimental solubility data remain unreported.
Synthesis and Derivatives
Industrial synthesis of the parent amine typically involves nucleophilic aromatic substitution, where 3-methyl-4-nitroaniline reacts with pyrrolidine under catalytic hydrogenation conditions, followed by hydrochloric acid treatment to yield the monohydrochloride salt . A key derivative, 3-methyl-4-(1-pyrrolidinyl)-benzene diazonium trichlorozincate (CAS 52572-38-0) , demonstrates the compound’s utility as a diazonium precursor for azo dye synthesis and electrophilic coupling reactions.
Reaction Pathways
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Nitro Reduction:
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Salt Formation:
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